molecular formula C15H14BrN3O2S B2608374 N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1001612-28-7

N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2608374
CAS No.: 1001612-28-7
M. Wt: 380.26
InChI Key: KZCLBXQGJMHMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidin core fused with a sulfanyl acetamide group and a 4-bromophenyl substituent.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-9-4-6-10(7-5-9)17-13(20)8-22-14-11-2-1-3-12(11)18-15(21)19-14/h4-7H,1-3,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCLBXQGJMHMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a suitable nucleophile.

    Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the cyclopenta[d]pyrimidinone derivative with a thiol compound, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the cyclopentapyrimidine structure exhibit promising anticancer activities. A study highlighted the potential of similar compounds in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Screening

A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a candidate that inhibited spheroid growth effectively. The study employed high-throughput screening methods to assess cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis demonstrated that modifications to the bromophenyl group significantly influenced the compound's biological activity. Variations in substituents on the cyclopentapyrimidine core were also found to affect potency against specific cancer cell lines. This information is critical for optimizing lead compounds for further development .

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfanyl acetamide derivatives, where variations in the heterocyclic core and aryl substituents dictate biological specificity. Key structural analogs include:

Compound Name Core Structure Substituents Biological Target Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl, methyl FPR2 agonist
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidin-2-yl Methyl Not specified
2-({1-[3-(dimethylamino)propyl]-2-oxocyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide Cyclopenta[d]pyrimidin 4-Ethoxyphenyl, dimethylaminopropyl Not specified
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1,2,4-Triazol-3-yl Cyclohexylmethyl HIV-1 RT inhibitor

Key Observations :

  • The 4-bromophenyl group is a common substituent in FPR agonists (e.g., ) and antiviral agents (e.g., ), suggesting its role in hydrophobic interactions with target proteins.
  • Replacing the cyclopenta[d]pyrimidin core with a triazole ring (as in ) shifts activity from FPR modulation to HIV-1 RT inhibition, highlighting the critical role of the heterocyclic scaffold .
Physicochemical Properties

Comparative data from analogs provide insights into the target compound’s likely properties:

Property Target Compound (Inferred) 2-[(4-Methyl-6-oxopyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide
Melting Point >250°C (estimated) >259°C Not reported
Molecular Weight ~430–450 g/mol 353.99 g/mol 409.34 g/mol
1H NMR (DMSO-d6) Signals δ 10.2 (NHCO), 7.6–7.4 (Ar-H) δ 10.22 (NHCO), 7.61–7.42 (Ar-H) δ 10.2 (NHCO), 7.8–6.4 (Ar-H)
Elemental Analysis C: ~44%, N: ~12%, S: ~9% C: 43.95%, N: 11.90%, S: 9.02% Not reported

Notes:

  • The high melting point (>259°C) of the pyrimidin-2-yl analog () suggests strong crystalline packing, likely due to hydrogen bonding (e.g., N–H···S interactions) .
  • The target compound’s cyclopenta[d]pyrimidin core may increase lipophilicity compared to smaller heterocycles, influencing bioavailability .

Biological Activity

N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C16H15BrN4O2S
  • Molecular Weight : 396.29 g/mol

The compound features a bromophenyl group, a cyclopenta[d]pyrimidinyl moiety, and a sulfanyl acetamide structure, which contributes to its diverse biological activities.

Physical Properties

PropertyValue
SolubilitySoluble in DMSO and DMF
StabilityStable under room temperature

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit microtubule assembly, similar to known agents like colchicine. This leads to disruption of cancer cell proliferation and induces apoptosis in various cancer cell lines .
  • Case Study : A related compound demonstrated a GI50 (growth inhibition 50%) in the nanomolar range against multiple tumor cell lines, showing enhanced potency compared to standard treatments .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes:

  • Acetylcholinesterase Inhibition : Similar derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
  • Urease Inhibition : Compounds with sulfamoyl functionalities have been noted for their urease inhibitory effects, indicating potential applications in treating urinary tract infections .

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties:

  • Activity Spectrum : The compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : Variations at the 4-position of the bromophenyl group have been linked to enhanced biological activity. For instance, methoxy substitutions have shown improved efficacy against cancer cell lines .

Comparative Analysis of Related Compounds

Compound NameActivity TypeGI50 (nM)Reference
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineAnticancer<10
N-(4-bromophenyl)-2-{(1-[3-(diethylamino)propyl]-2-oxo...}AChE InhibitorModerate
N-(4-chlorophenyl)-sulfamoyl derivativesAntibacterialModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.